2-Iodo-4-nitro-6-[(3-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one
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Overview
Description
2-Iodo-4-nitro-6-[(3-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one is a complex organic compound characterized by the presence of iodine, nitro groups, and a cyclohexa-2,4-dien-1-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-4-nitro-6-[(3-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one typically involves the reaction of 4-nitroaniline with iodine and silver acetate . This reaction forms 2-Iodo-4-nitroaniline, which can then undergo further reactions to introduce the 3-nitroanilino and methylidene groups .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-4-nitro-6-[(3-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as sodium azide or potassium cyanide.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted cyclohexa-2,4-dien-1-one derivatives.
Scientific Research Applications
2-Iodo-4-nitro-6-[(3-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-Iodo-4-nitro-6-[(3-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one involves its interaction with molecular targets such as enzymes and proteins. The nitro groups can participate in redox reactions, while the iodine atom can facilitate halogen bonding interactions. These interactions can modulate the activity of biological molecules and pathways .
Comparison with Similar Compounds
Similar Compounds
2-Iodo-4-nitroaniline: Shares the iodo and nitro groups but lacks the 3-nitroanilino and methylidene groups.
4-Bromo-2-iodo-6-methylaniline: Similar structure but with a bromine atom and a methyl group instead of the nitro and anilino groups.
Properties
CAS No. |
920012-28-8 |
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Molecular Formula |
C13H8IN3O5 |
Molecular Weight |
413.12 g/mol |
IUPAC Name |
2-iodo-4-nitro-6-[(3-nitrophenyl)iminomethyl]phenol |
InChI |
InChI=1S/C13H8IN3O5/c14-12-6-11(17(21)22)4-8(13(12)18)7-15-9-2-1-3-10(5-9)16(19)20/h1-7,18H |
InChI Key |
BMVYANVEIREZAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N=CC2=C(C(=CC(=C2)[N+](=O)[O-])I)O |
Origin of Product |
United States |
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